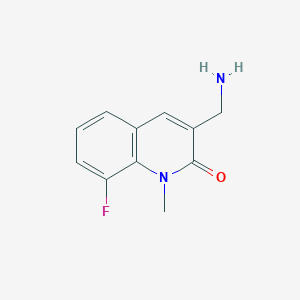

3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-8-fluoro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-14-10-7(3-2-4-9(10)12)5-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOIWPSTQHONQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one is a derivative of quinoline, a compound recognized for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic applications based on recent studies.

The molecular structure of this compound features a quinoline core with an amino group and a fluorine atom, which may enhance its biological activity. The presence of these functional groups is crucial for the interaction with biological targets.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinoline derivatives, including this compound.

In Vitro Studies

In vitro testing has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, a study reported that compounds derived from 4-amino-8-fluoro-quinoline were tested against both Gram-positive and Gram-negative bacteria using the broth dilution method. The results indicated that certain derivatives demonstrated considerable inhibition of bacterial growth compared to standard antibiotics like penicillin and streptomycin .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Bacillus subtilis | 50 µg/mL |

| 5b | Micrococcus luteus | 25 µg/mL |

| 5d | Staphylococcus aureus | 12.5 µg/mL |

| 5e | Escherichia coli | 100 µg/mL |

The table summarizes the MIC values for various quinoline derivatives against selected bacterial strains, highlighting the effectiveness of these compounds.

Cytotoxic Activity

In addition to antibacterial properties, the cytotoxic effects of this compound have been investigated. A study involving Artemia salina larvae demonstrated that several synthesized quinoline derivatives displayed notable cytotoxicity, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Results

| Compound | LD50 (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 82.5 | Moderate |

| Compound B | 90.5 | High |

| Compound C | >1000 | Non-toxic |

The data indicates varying levels of cytotoxicity among different compounds, with some showing promising results for further development.

The biological activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes or cellular functions. For instance, they may inhibit DNA gyrase or topoisomerase enzymes, critical for bacterial replication and survival. Additionally, structural modifications such as fluorination can enhance binding affinity to target proteins, leading to increased potency .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Antimicrobial Resistance : A case study focused on the rising resistance of common pathogens to existing antibiotics emphasized the need for novel compounds like this compound to combat resistant strains effectively.

- Combination Therapy : Another study explored the synergistic effects of combining this compound with traditional antibiotics, demonstrating enhanced efficacy against resistant bacterial strains.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one is its role as an antibacterial agent. Research has demonstrated that compounds within the quinolin-2(1H)-one class exhibit significant inhibitory effects against bacterial DNA gyrase, a critical enzyme for bacterial DNA replication.

Case Study Findings

A study highlighted the structure-activity relationship (SAR) of various quinolin-2(1H)-one derivatives, including this compound. The study found that the incorporation of a fluorine atom at specific positions significantly enhanced antibacterial potency against strains such as E. coli and Klebsiella pneumoniae .

Table 1: Antibacterial Potency Against Various Strains

| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) K. pneumoniae |

|---|---|---|

| This compound | 0.25 | 0.5 |

| Ciprofloxacin | 0.06 | 0.5 |

| PD 0305970 | 0.5 | 4 |

Therapeutic Potential Against Botulinum Toxin

Another significant application is in the development of inhibitors against botulinum neurotoxin (BoNT), a potent toxin produced by Clostridium botulinum. Quinolinol compounds have been identified as potential therapeutic agents due to their ability to inhibit the enzymatic activity of BoNT/A light chain.

Research Insights

A study screened various quinolinol derivatives, including those related to this compound, demonstrating favorable in vitro potencies against BoNT/A . The findings suggested that specific substitutions on the quinolinol scaffold could enhance inhibitory activity significantly.

Table 2: Inhibitory Activity Against BoNT/A LC

| Compound | IC50 (μM) |

|---|---|

| This compound | 2.1 |

| Control Compound | 13.4 |

Potential Anti-Leishmanial Activity

Research has also indicated that quinolinone derivatives may possess anti-leishmanial properties, targeting Leishmania species responsible for leishmaniasis, a neglected tropical disease.

Discovery Process

A structure-based discovery approach was utilized to identify non-covalent inhibitors of Leishmania, with compounds similar to this compound showing promising results in preliminary assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.